7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound developed for research purposes. [] Its primary role in scientific research is as a Ku70/80 heterodimer protein inhibitor. [] This inhibition has implications in DNA repair processes, specifically the non-homologous end joining (NHEJ) pathway. []
STL127705 primarily functions by inhibiting the NHEJ pathway, which is crucial for repairing double-strand breaks in DNA. The compound's mechanism involves blocking the interaction between Ku70/80 and DNA, thereby preventing the recruitment of downstream repair proteins necessary for efficient repair processes . This inhibition can lead to increased sensitivity of cancer cells to radiation therapy and chemotherapeutic agents, as it compromises their ability to repair DNA damage effectively .
The mechanism of action for STL127705 revolves around its ability to inhibit the Ku70/80 heterodimer's function in NHEJ. By disrupting this interaction, STL127705 enhances the susceptibility of cells to DNA damage induced by ionizing radiation or chemotherapeutic drugs. This action has been shown to synergize with other treatments, such as olaparib, particularly in castration-resistant prostate cancer models . The data indicate that STL127705 may enhance the efficacy of therapies that rely on inducing DNA damage by limiting the cell's ability to repair such damage effectively.
STL127705 holds significant promise in scientific research and therapeutic applications. Its primary utility lies in enhancing the effectiveness of genome editing technologies such as CRISPR by inhibiting NHEJ pathways that compete with homologous recombination mechanisms . Additionally, its ability to sensitize cancer cells to radiation and chemotherapy positions it as a potential adjuvant treatment in oncology, particularly for tumors exhibiting resistance due to proficient DNA repair capabilities . Further exploration into its applications could lead to advancements in targeted cancer therapies and genetic engineering methodologies.
CAS No.: 87913-26-6
CAS No.: 3663-42-1
CAS No.: 92292-84-7
CAS No.: 42794-72-9
CAS No.: 1152-76-7